1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Overview
Description
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a compound of significant interest in the field of organic chemistry. It features a pyrazole ring substituted with difluoromethyl, iodine, and methyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and nucleophiles such as thiols and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the iodine atom.
Cross-Coupling Reactions: The iodine substituent makes the compound suitable for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with various aryl or alkyl groups
Scientific Research Applications
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique substituents make it a valuable probe for studying biological processes and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate interactions with specific molecular targets .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-Methyl-4-iodo-5-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a difluoromethyl group, affecting its chemical reactivity and biological activity.
1-(Trifluoromethyl)-4-iodo-5-methyl-1H-pyrazole: Contains a trifluoromethyl group, which increases lipophilicity and alters hydrogen bonding compared to the difluoromethyl group
The unique combination of difluoromethyl, iodine, and methyl groups in this compound imparts distinct properties that make it valuable for various applications.
Properties
IUPAC Name |
1-(difluoromethyl)-4-iodo-5-methylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2IN2/c1-3-4(8)2-9-10(3)5(6)7/h2,5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHORGQIWZDIFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247777 | |
Record name | 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-44-4 | |
Record name | 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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